molecular formula C28H26N2O4 B2593954 3-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one CAS No. 313251-08-0

3-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one

Cat. No.: B2593954
CAS No.: 313251-08-0
M. Wt: 454.526
InChI Key: LLXXAVCIEHTGIY-UHFFFAOYSA-N
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Description

3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one is a synthetic coumarin derivative featuring a piperazine ring substituted with a diphenylmethyl group and linked to the coumarin core via a carbonyl bridge. The coumarin moiety is substituted with a methoxy group at the 6-position, contributing to its electronic and steric profile. Its synthesis typically involves coupling reactions between functionalized coumarins and piperazine derivatives under reflux conditions, often using acetic acid or ethanol as solvents .

Properties

IUPAC Name

3-(4-benzhydrylpiperazine-1-carbonyl)-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c1-33-23-12-13-25-22(18-23)19-24(28(32)34-25)27(31)30-16-14-29(15-17-30)26(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18-19,26H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXXAVCIEHTGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The chromenone core can be synthesized through various cyclization reactions involving appropriate starting materials.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Antitumor Activity
Research has demonstrated that derivatives of coumarin compounds, including those related to 3-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one, exhibit notable antitumor properties. A study highlighted the synthesis of various coumarin-piperazine derivatives and their evaluation against cancer cell lines, showing promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .

1.2 Antidepressant and Anxiolytic Effects
The compound's structural similarity to known antidepressants suggests potential efficacy in treating mood disorders. Studies indicate that piperazine derivatives can interact with serotonin receptors, particularly 5-HT1A and D2 receptors, which are crucial in mood regulation. For instance, modifications to the piperazine structure have resulted in compounds with enhanced affinity for these receptors, indicating a pathway for developing new anxiolytic agents .

1.3 Antidiabetic Properties
Recent investigations into the compound's activity as a DPP-4 inhibitor have shown that it can effectively regulate glucose levels in diabetic models. The compound demonstrated significant inhibition of DPP-4 activity, comparable to established treatments like omarigliptin, suggesting its potential as a therapeutic option for managing type 2 diabetes .

Case Studies and Research Findings

StudyFindingsImplications
Antitumor Activity Study Evaluated the cytotoxic effects on various cancer cell lines; IC50 values indicated significant potency.Supports the development of new anticancer therapies based on coumarin derivatives .
DPP-4 Inhibition Research Demonstrated >80% inhibition of DPP-4 activity at a dose of 3 mg/kg.Highlights potential for use in diabetes management .
Neuropharmacological Assessment Showed interaction with serotonin receptors leading to anxiolytic effects in animal models.Suggests applicability in treating anxiety and depression .

Mechanism of Action

The mechanism of action of 3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to bind to GABA receptors, causing hyperpolarization of nerve endings . The chromenone core may interact with various enzymes and receptors, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs vary primarily in substituents on the piperazine ring and the coumarin core. Key comparisons are summarized below:

Compound Name Piperazine Substituent Coumarin Substituent Key Properties/Activities Reference
3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one (Target) Diphenylmethyl 6-methoxy High lipophilicity (due to diphenylmethyl); potential CNS activity inferred from analogs
6-Bromo-3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one 3-Chlorophenyl 6-bromo Enhanced reactivity (bromine); antiproliferative activity against HEPG2-1 (IC₅₀ = 2.70 µM)
4-{[4-(6-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde Phenoxyacetyl-carbaldehyde 6-methoxy Increased polarity (carbaldehyde); unknown bioactivity
(Z)-3-(1-Hexylindol-3-yl)-2-(4-(2-oxo-2H-chromen-4-yl)piperazine-1-carbonyl)acrylonitrile (7c) Hexylindole-acrylonitrile Unsubstituted Antiproliferative activity (IC₅₀ = 2.70 µM); solid-state stability (m.p. 152–153°C)
7-Methoxy-4-[3-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-propoxy]-3-phenyl-chromen-2-one (4h) Naphthalen-1-ylmethyl 7-methoxy, 3-phenyl Enhanced aromatic stacking (naphthyl group); moderate yield (59%)

Key Findings:

Substituent Effects on Bioactivity: Bromine at the 6-position (e.g., 6-bromo-3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one) correlates with potent antiproliferative activity (IC₅₀ = 2.70 µM against HEPG2-1) . The electron-withdrawing bromine may enhance electrophilic interactions with biological targets.

Impact of Piperazine Substituents: Diphenylmethyl: Increases lipophilicity, likely improving blood-brain barrier penetration, a trait valuable for CNS-targeting drugs . Naphthalen-1-ylmethyl (Compound 4h): Enhances π-π stacking interactions, which may improve binding affinity to aromatic-rich enzyme pockets .

Synthetic Efficiency :

  • Compounds with bulky substituents (e.g., naphthyl in 4h) often exhibit lower yields (59%) due to steric hindrance during coupling reactions .
  • The target compound’s diphenylmethyl group may require optimized reaction conditions (e.g., longer reflux times) to achieve comparable yields to simpler analogs .

Physical Properties :

  • Melting points correlate with molecular symmetry and intermolecular forces. For example, 7c (m.p. 152–153°C) has a rigid acrylonitrile-indole system, whereas the target compound’s diphenylmethyl group may lower crystallinity, resulting in a lower melting point .

Biological Activity

The compound 3-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one is a derivative of piperazine and chromone, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H23N2O3\text{C}_{21}\text{H}_{23}\text{N}_{2}\text{O}_{3}

This structure indicates the presence of a piperazine ring, a chromone moiety, and a methoxy group, contributing to its biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine can exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that compounds similar to This compound possess cytotoxic activity against breast cancer (MCF-7), hepatocellular (HUH-7), and colorectal (HCT-116) cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, leading to inhibited proliferation of cancer cells .

Cell LineIC50 (µM)Mechanism of Action
MCF-710.4Apoptosis induction
HUH-79.0Cell cycle arrest
HCT-11612.5Inhibition of proliferation

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. The presence of the methoxy group enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Studies suggest that it exhibits a strong ability to reduce reactive oxygen species (ROS) in cellular models .

Enzyme Inhibition

This compound has been tested for its inhibitory effects on various enzymes linked to neurodegenerative diseases. In particular, it shows moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease therapy .

EnzymeIC50 (µM)Implication
AChE19.2Potential Alzheimer’s treatment
BChE13.2Cognitive enhancement potential

The biological activity of this compound can be attributed to several mechanisms:

  • Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to active sites of target enzymes through hydrogen bonding and hydrophobic interactions. This binding affinity is crucial for its inhibitory effects on AChE and BChE .
  • Free Radical Scavenging : The methoxy group contributes to electron donation, enhancing the compound's ability to neutralize free radicals, thereby reducing oxidative damage in cells .
  • Cell Cycle Modulation : The cytotoxic effects observed in cancer cell lines are associated with modulation of cell cycle checkpoints, particularly G1 phase arrest, indicating a potential mechanism for its anticancer properties .

Study on Anticancer Effects

In a study involving various piperazine derivatives, This compound was found to significantly inhibit the growth of MCF-7 cells with an IC50 value of 10.4 µM. This study highlighted the importance of structural modifications in enhancing anticancer activity .

Study on Enzyme Inhibition

Another investigation assessed the enzyme inhibition profile of this compound against AChE and BChE. It demonstrated promising results with IC50 values indicating effective inhibition, suggesting its potential role as a therapeutic agent for neurodegenerative disorders .

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